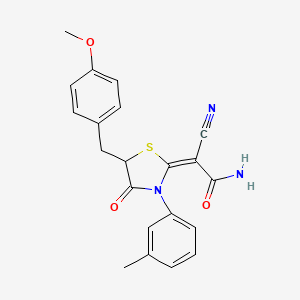
(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide is a compound that belongs to the thiazolidinone family, which has been extensively studied for its diverse biological activities. The thiazolidinone scaffold is known for its role in various therapeutic applications, including antidiabetic, antimicrobial, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.
Thiazolidinones, including the compound , primarily exert their biological effects through:
- PPAR-γ Activation : These compounds activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and lipid homeostasis. This activation enhances insulin sensitivity and reduces blood glucose levels, making it particularly relevant in diabetes management .
- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities. It inhibits the growth of various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, as well as fungal strains like Candida albicans and Cryptococcus neoformans through mechanisms that may involve disruption of cellular integrity or inhibition of essential metabolic pathways .
Antidiabetic Activity
Research indicates that thiazolidinones can improve insulin resistance through PPAR-γ activation. A study showed that derivatives of thiazolidinones significantly lowered fasting blood glucose levels in diabetic models, supporting their use as potential antidiabetic agents .
Antimicrobial Activity
In vitro studies have reported that this compound exhibits potent antimicrobial activity. A comparative analysis revealed its effectiveness against several pathogenic bacteria and fungi, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
| Microbial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 12.5 | Ampicillin | 25 |
| Staphylococcus aureus | 6.25 | Methicillin | 12.5 |
| Candida albicans | 15 | Fluconazole | 30 |
Anticancer Activity
The compound's anticancer potential has also been explored. In cell line studies, it induced apoptosis in cancer cells through both intrinsic and extrinsic pathways. The presence of specific substituents on the thiazolidinone ring appears to enhance its cytotoxicity against various cancer cell lines .
Case Study: HeLa Cell Line
In a study involving HeLa cells:
- Treatment with the compound resulted in a significant reduction in cell viability.
- Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with varying concentrations of the compound.
Additional Biological Activities
Thiazolidinones have also been associated with:
特性
IUPAC Name |
(2E)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-4-3-5-15(10-13)24-20(26)18(28-21(24)17(12-22)19(23)25)11-14-6-8-16(27-2)9-7-14/h3-10,18H,11H2,1-2H3,(H2,23,25)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQZFEZKZDONDK-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N\2C(=O)C(S/C2=C(\C#N)/C(=O)N)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














